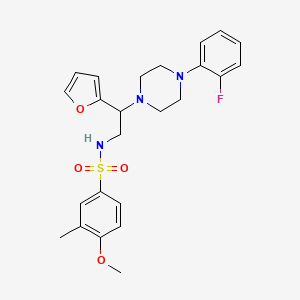

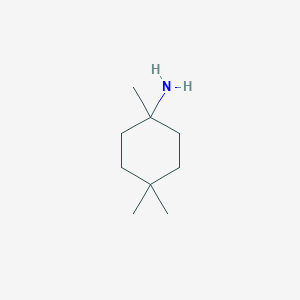

![molecular formula C12H11Cl2N3 B2511167 3-(3,4-二氯苯基)-5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶 CAS No. 400082-61-3](/img/structure/B2511167.png)

3-(3,4-二氯苯基)-5,6,7,8-四氢[1,2,4]三唑并[4,3-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines

科学研究应用

抗真菌活性

包括我们目标化合物在内的三唑并吡啶类化合物已被证明具有作为抗真菌剂的潜力 。研究人员探索了它们对各种真菌病原体的功效,使其成为对抗真菌感染的潜在候选药物。

杀虫特性

杀虫剂在害虫控制中起着至关重要的作用。一些三唑并吡啶类化合物表现出杀虫活性,使其与农业和公共卫生应用相关。 研究我们的化合物对特定昆虫种类的有效性至关重要 .

抗菌潜力

三唑并吡啶类的抗菌特性已引起关注。研究人员研究了它们对细菌生长和活力的影响。 我们的化合物可能有助于开发新型抗菌剂 .

抗惊厥作用

三唑并吡啶类化合物已被评估其抗惊厥特性。 了解它们的行动机制及其在控制癫痫或其他神经系统疾病中的潜在用途是一个正在进行的研究领域 .

抗氧化活性

抗氧化剂在保护细胞免受氧化应激中起着至关重要的作用。包括我们的化合物在内的三唑并吡啶类化合物已被研究其抗氧化潜力。 评估它们清除自由基和保护细胞成分的能力至关重要 .

除草剂开发

除草剂对农业中的杂草控制至关重要。一些三唑并吡啶类化合物表现出除草作用,使其与可持续作物管理相关。 研究它们的专一性,作用机制和环境影响至关重要 .

作用机制

Target of Action

The primary targets of 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine are enzymes and receptors in the biological system . Triazole compounds, including this one, are capable of binding with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

The compound interacts with its targets, primarily enzymes and receptors, through binding . This interaction can lead to changes in the function of these targets, affecting various biological activities . For instance, some derivatives of this compound have been found to inhibit microtubule polymerization , which can disrupt cell division and growth.

Biochemical Pathways

The affected pathways depend on the specific enzymes and receptors that the compound targets. For example, if the compound inhibits microtubule polymerization, it would affect the cell cycle and cell division . The downstream effects could include inhibited cell growth and proliferation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits microtubule polymerization, for example, it could lead to cell cycle arrest and apoptosis .

生化分析

Biochemical Properties

3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine, like other triazolopyridines, is capable of binding in the biological system with a variety of enzymes and receptors

Cellular Effects

Similar compounds have shown to exhibit antiproliferative activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown promising antitumor activity in vitro .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazolopyridine compound . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydro

属性

IUPAC Name |

3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3/c13-9-5-4-8(7-10(9)14)12-16-15-11-3-1-2-6-17(11)12/h4-5,7H,1-3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHCVFCKGLQHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3=CC(=C(C=C3)Cl)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

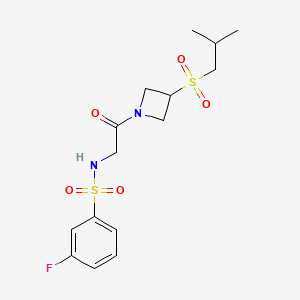

![8-[(4-CHLOROPHENYL)METHYL]-3-(3-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2511084.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide](/img/structure/B2511087.png)

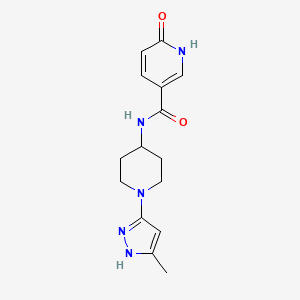

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511094.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2511101.png)